

The Multifaceted Biological Activities of Morpholinomethyl-Substituted Compounds: A Technical Guide

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Compound of Interest

Compound Name:	(2-(Morpholinomethyl)phenyl)methanol
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Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular structures to enhance pharmacological activity and improve pharmacokinetic properties. The addition of a morpholinomethyl group, in particular, has been shown to be a successful strategy in the development of potent therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the biological activities of morpholinomethyl-substituted compounds, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Anticancer Activity

Morpholinomethyl-substituted compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative morpholinomethyl-substituted compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: Anticancer Activity of Morpholinomethyl-Substituted Benzofuran Derivatives[1][2]

Compound	Cancer Cell Line	IC50 (μM)
15a	NCI-H23	2.52
15c	NCI-H23	2.21
16a	NCI-H23	0.49
15b	NCI-H23	68.9
Various	A549	1.5 - 18.89

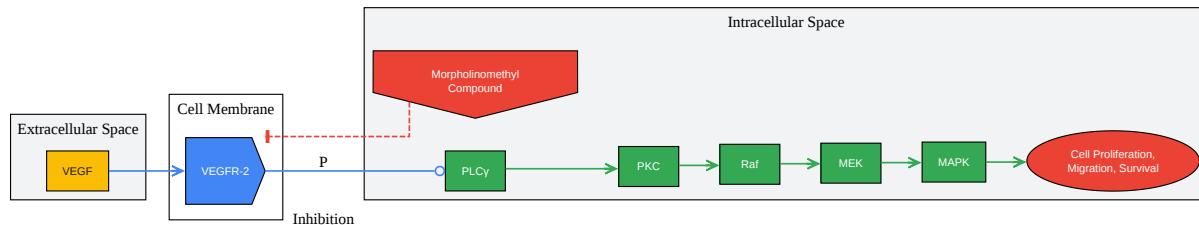
Table 2: Anticancer Activity of Morpholinomethyl-Substituted Quinazoline Derivatives[3][4]

Compound	Cancer Cell Line	IC50 (μM)
AK-3	A549	10.38 ± 0.27
MCF-7		6.44 ± 0.29
SHSY-5Y		9.54 ± 0.15
AK-10	A549	8.55 ± 0.67
MCF-7		3.15 ± 0.23
SHSY-5Y		3.36 ± 0.29

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Several morpholinomethyl-substituted benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and

spread.[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

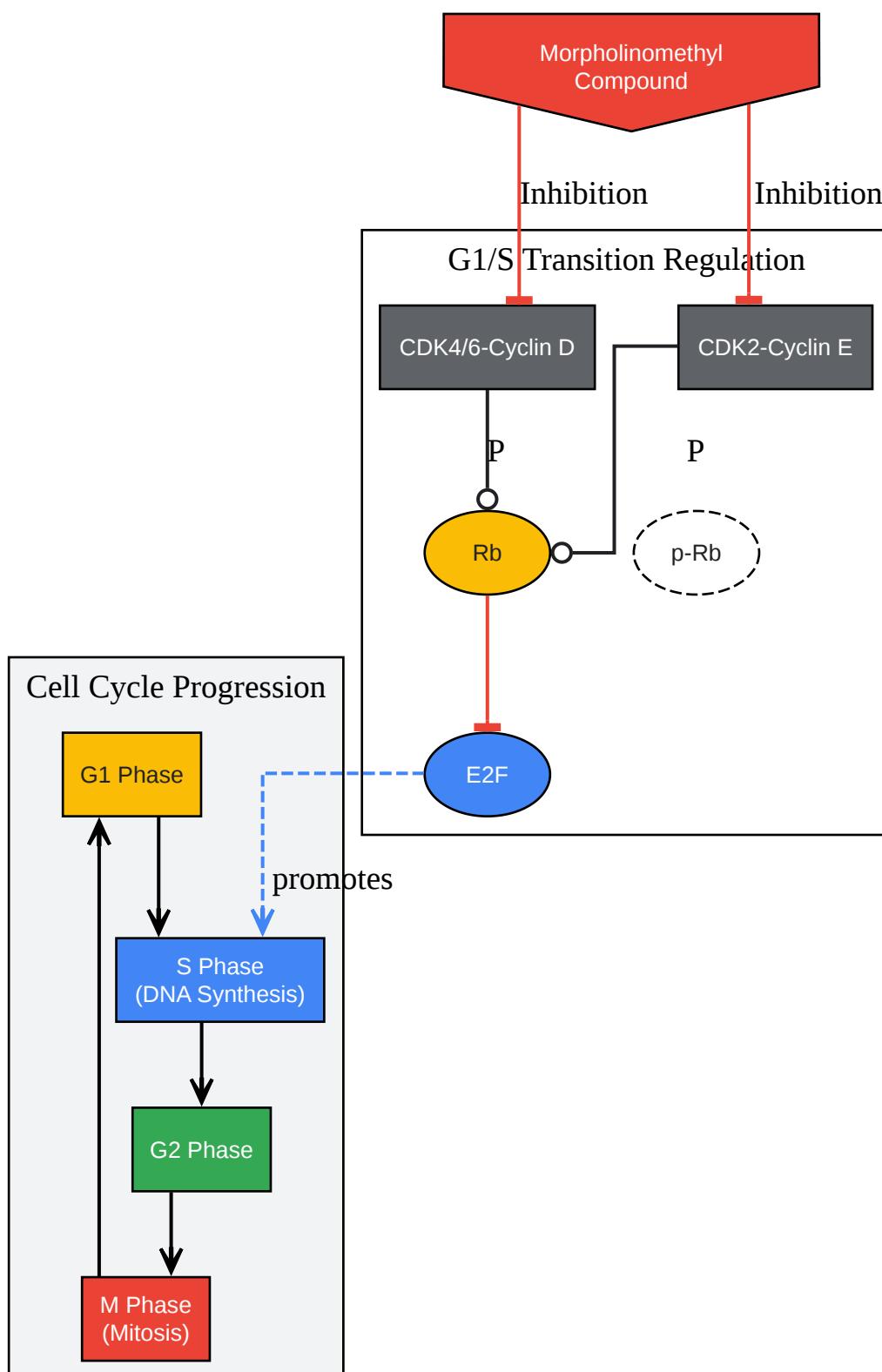


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Caption: VEGFR-2 Signaling Pathway Inhibition.

Mechanism of Action: G1 Phase Cell Cycle Arrest

Certain morpholinomethyl-substituted quinazoline derivatives have been shown to induce cell cycle arrest at the G1 phase in cancer cells.[4] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. This G1 arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.



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Caption: G1 Phase Cell Cycle Arrest Mechanism.

Activity in Neurodegenerative Diseases

Morpholinomethyl-substituted compounds have also emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Quantitative Cholinesterase Inhibitory Activity Data

The following table summarizes the *in vitro* cholinesterase inhibitory activity of representative morpholinomethyl-substituted quinoline derivatives.

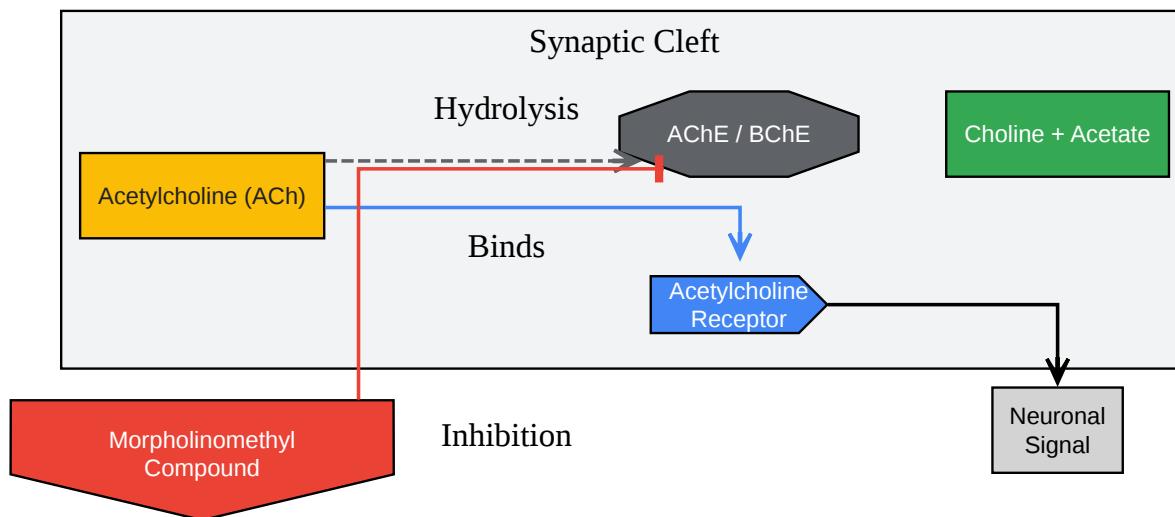
Table 3: Cholinesterase Inhibitory Activity of Morpholinomethyl-Substituted Quinoline Derivatives[5]

Compound	AChE IC ₅₀ (μM)	BChE IC ₅₀ (μM)
11a	Comparable to Galantamine	-
11g	1.94 ± 0.13	28.37 ± 1.85
11h	Comparable to Galantamine	-
11j	Comparable to Galantamine	-
11l	Comparable to Galantamine	-
12a	Comparable to Galantamine	-

Note: "Comparable to Galantamine" indicates similar inhibitory activity to the reference drug.

Mechanism of Action: Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, morpholinomethyl-substituted compounds can increase the levels of acetylcholine in the brain, thereby improving cognitive function.



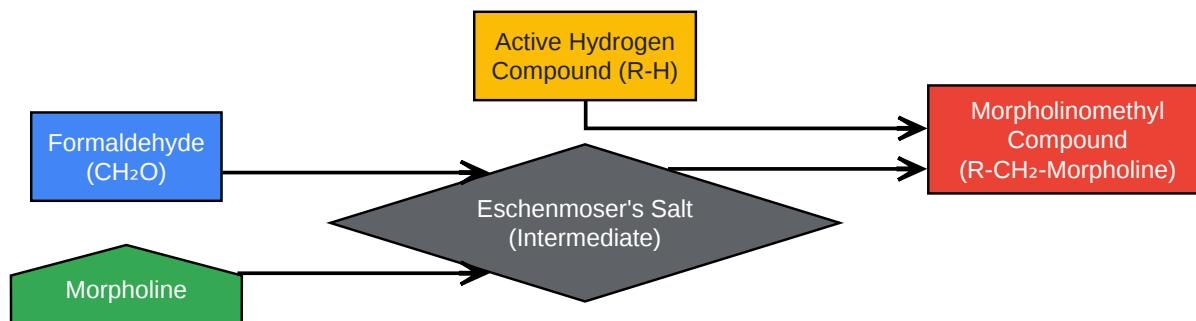
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Caption: Mechanism of Cholinesterase Inhibition.

Experimental Protocols

General Synthesis of Morpholinomethyl Compounds (Mannich Reaction)

The Mannich reaction is a widely used method for the synthesis of morpholinomethyl compounds. It is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone, phenol, or heterocycle), formaldehyde, and a secondary amine, such as morpholine.



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Caption: General Workflow for Mannich Reaction.

Protocol:

- To a solution of the active hydrogen compound in a suitable solvent (e.g., ethanol, dioxane), add an equimolar amount of formaldehyde (often as a 37% aqueous solution) and morpholine.
- The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Protocol:

- Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
- Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cholinesterase Inhibition Assay (Ellman's Method)

Protocol:

- Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme in a suitable buffer.
- Assay Reaction: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound.
- Substrate Addition: Initiate the reaction by adding ATCI and DTNB.
- Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

Morpholinomethyl-substituted compounds represent a versatile and promising class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their ability to interact with and modulate the activity of key biological targets, such as VEGFR-2 and cholinesterases, underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to further explore and harness the therapeutic benefits of this important chemical scaffold. Further structure-activity relationship (SAR) studies and *in vivo* investigations are warranted to optimize the efficacy and safety of these compounds for clinical applications.

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